molecular formula C22H18FN5OS B2998903 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 692746-45-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2998903
CAS No.: 692746-45-5
M. Wt: 419.48
InChI Key: GACWMLAWXSDFPI-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a unique molecular architecture that combines a 3,4-dihydroquinoline scaffold with a 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine system, linked via a thioether moiety. The presence of the pyrazolo[3,4-d]pyrimidine core, a known purine bioisostere, suggests potential for investigation as a kinase inhibitor. Researchers can explore its activity against various protein kinases, making it a valuable candidate for oncology and signal transduction research. The 4-fluorophenyl substitution may enhance its pharmacokinetic properties and binding affinity, while the dihydroquinoline group offers a privileged structure frequently encountered in compounds with diverse biological activities. This product is intended for in vitro assay development, high-throughput screening, structure-activity relationship (SAR) studies, and other non-clinical research applications. It is supplied as a high-purity solid and must be stored under appropriate conditions to maintain stability. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWMLAWXSDFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydroquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine through a thioether bond. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.

Table 1: Key Synthetic Steps

StepReagents/ConditionsProduct
13,4-Dihydroquinoline + ThioetherIntermediate 1
2Intermediate 1 + 4-Fluorophenyl PyrazoleTarget Compound

The compound exhibits a range of biological activities primarily through modulation of neurotransmitter receptors and inhibition of specific kinases. It has shown promising results in preclinical studies targeting dopamine receptors and various cancer cell lines.

Affinity for Receptors

Recent studies have demonstrated that the compound has significant binding affinity for dopamine receptor D2 (D2R), which is crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

Cytotoxicity Profile

In vitro evaluations indicate that the compound possesses cytotoxic properties against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest potent activity, particularly in leukemia models.

Table 2: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value (µM)
Dopamine Receptor D2Modulation0.5
Cancer Cell LinesCytotoxicity (e.g., MV4:11)0.38

Case Studies

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Modulation : A study investigated the effects of the compound on D2R signaling pathways, demonstrating enhanced receptor activation which could lead to potential therapeutic applications in neuropsychiatric disorders .
  • Anticancer Properties : Another study reported that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
  • Multidrug Resistance Reversal : Research indicated that this compound could inhibit efflux pumps associated with multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Chromeno[2,3-d]pyrimidine Analogs

describes 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone (ZINC2713408).

Thieno[2,3-d]pyrimidine Analogs

highlights 2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone (ZINC2890769). The thieno[2,3-d]pyrimidine core replaces nitrogen with sulfur, altering electronic properties and metabolic stability. The chlorine atom’s electronegativity could enhance binding affinity compared to the fluorine in the target compound .

Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

Example 62 ()

2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one features a 5-methylthiophen-2-yl group at position 3 of the pyrazolo[3,4-d]pyrimidine. The thiophene’s sulfur atom may facilitate hydrogen bonding, while the chromenone moiety adds planar aromaticity.

Example 60 ()

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide includes a benzenesulfonamide group, which is highly polar and may improve water solubility. The dual fluorine atoms and sulfonamide moiety could enhance interactions with charged residues in enzyme active sites .

Triazolo[4,5-d]pyrimidine Analogs

describes 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (CAS: 941911-84-8). Replacing pyrazolo[3,4-d]pyrimidine with triazolo[4,5-d]pyrimidine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. The 3-methoxyphenyl group may enhance solubility but reduce membrane permeability due to its polarity .

Structural and Pharmacological Trends

Key Structural Differences

Feature Target Compound Closest Analog ()
Core Heterocycle Pyrazolo[3,4-d]pyrimidine Chromeno[2,3-d]pyrimidine
Substituent at Position 1 4-Fluorophenyl 2-Phenyl
Molecular Weight 419.5 g/mol Higher (exact value not reported)
Key Functional Group Thioether Thioether

Pharmacological Implications

  • Pyrazolo[3,4-d]pyrimidine Core : Commonly associated with kinase inhibition (e.g., JAK2, CDKs) due to ATP-binding site mimicry .
  • Fluorine Substituents: The 4-fluorophenyl group in the target compound enhances metabolic stability and electronegative interactions compared to non-halogenated analogs .

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